(S)-(+)-N-(3,5-Dinitrobenzoyl)-alpha-phenylglycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(S)-(+)-N-(3,5-Dinitrobenzoyl)-alpha-phenylglycine” is a chemical compound that has been studied in various contexts. For instance, it has been involved in the enantioselective interaction with carbamoylated quinine . This interaction was studied both experimentally and theoretically using chiroptical methods .
Synthesis Analysis
The synthesis of compounds related to “this compound” often involves the use of 3,5-dinitrobenzoic acid. For example, 3,5-dinitrobenzoic acid can be converted to 3,5-dinitrobenzoyl chloride by reacting with either phosphorous pentachloride (PCl5) or thionyl chloride (SOCl2) .Molecular Structure Analysis
The molecular structure of compounds similar to “this compound” has been determined through X-ray crystallographic analysis .Chemical Reactions Analysis
The interaction between tert-butylcarbamoylquinine selector and (S)-3,5-dinitrobenzoyl alanine selectand was studied experimentally and theoretically by chiroptical methods . This interaction involves diverse types of interactions: ion pairing, hydrogen bonding, and π–π stacking .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds such as 3,5-dinitrobenzoic acid and 3,5-dinitrobenzoyl chloride have been documented . For instance, 3,5-dinitrobenzoic acid has a melting point of 204-206 °C .Scientific Research Applications
Metabolism and Excretion Studies
(S)-(+)-N-(3,5-Dinitrobenzoyl)-alpha-phenylglycine and its derivatives have been studied for their metabolic and excretion patterns in various species. Research shows significant species variation in the metabolism and excretion of related compounds. For instance, in a study on the metabolism and excretion of n-butyl 4-hydroxy-3,5-diiodobenzoate, it was found that the majority of the radioactivity was excreted in the urine across different species. The study also identified several metabolites, indicating the presence of a marked species difference in the excretion of these compounds (Wold, Smith, & Williams, 1973).
Biomarker Development for Dietary Intake
Compounds related to this compound have been explored as potential biomarkers for dietary intake, specifically for whole-grain wheat and rye intake. Alkylresorcinol metabolites, including 3,5-dihydroxybenzoic acid and 3-(3,5-dihydroxyphenyl)propanoic acid, have been suggested as exposure biomarkers. The study identified novel alkylresorcinol metabolites and proposed that they could be used alongside others as potential biomarkers to increase the accuracy of recording whole-grain wheat and rye intake in epidemiological studies (Zhu, Shurlknight, Chen, & Sang, 2014).
Paraben Metabolism and Urinary Excretion
The metabolism and urinary excretion of compounds similar to this compound have been extensively studied. For instance, a study on the metabolism and urinary excretion of methyl, iso- and n-butyl paraben revealed detailed patterns of how these compounds and their metabolites are excreted in urine. This research contributes to understanding the metabolism of compounds structurally related to this compound and highlights the potential of certain metabolites as biomarkers of exposure (Moos, Angerer, Dierkes, Brüning, & Koch, 2016).
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2S)-2-[(3,5-dinitrobenzoyl)amino]-2-phenylacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O7/c19-14(16-13(15(20)21)9-4-2-1-3-5-9)10-6-11(17(22)23)8-12(7-10)18(24)25/h1-8,13H,(H,16,19)(H,20,21)/t13-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIVUDAUOXJDARR-ZDUSSCGKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](C(=O)O)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50426493 |
Source
|
Record name | S-(+)-N-(3,5-Dinitrobenzoyl)phenylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50426493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
90761-62-9 |
Source
|
Record name | S-(+)-N-(3,5-Dinitrobenzoyl)phenylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50426493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.